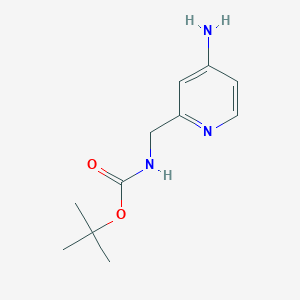Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate
CAS No.: 886371-80-8
Cat. No.: VC13563762
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886371-80-8 |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | tert-butyl N-[(4-aminopyridin-2-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) |
| Standard InChI Key | VGVMVUMICQYSJZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N |
Introduction
Chemical Identification and Nomenclature
Tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 474809-21-7 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| SMILES Notation | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)N |
| InChI Key | JTKROKSMVFTCKQ-UHFFFAOYSA-N |
The compound’s European Community (EC) number, 813-019-1 , further facilitates regulatory and commercial tracking.
Structural Characteristics and Physicochemical Properties
Molecular Geometry
The molecule comprises a pyridine ring with an aminomethyl substituent at the 4-position and a Boc-protected carbamate group at the methyl position. X-ray crystallography data are unavailable in the provided sources, but computational models predict a planar pyridine ring with the Boc group adopting a staggered conformation relative to the aminomethyl moiety .
Computed Physicochemical Properties
PubChem-derived computational data reveal the following properties :
| Property | Value |
|---|---|
| XLogP3-AA | 1.0 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 86.7 Ų |
| Exact Mass | 223.1321 Da |
The moderate lipophilicity (XLogP3 = 1.0) suggests balanced solubility in polar and nonpolar solvents, aligning with its utility in diverse reaction conditions.
Synthetic Applications and Reactivity
Deprotection and Downstream Reactivity
Acid-mediated deprotection (e.g., using HCl in dioxane or trifluoroacetic acid) cleaves the Boc group, regenerating the free amine for subsequent reactions such as:
-
Amide bond formation with carboxylic acids.
-
Suzuki-Miyaura cross-couplings facilitated by the pyridine’s directing effects.
| GHS Hazard Statement | Precautionary Measures |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly after handling |
| H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously |
| H335: Respiratory irritation | P261: Avoid breathing dust/fume |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume